REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([N:15]1[CH2:20][CH2:19][CH:18](C(OC)=O)[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12].ClC1N=C2C(C=CC(=O)[N:33]2C2C(Cl)=CC=CC=2Cl)=C(C2C=CC(F)=CC=2Cl)C=1>C1COCC1>[C:11]([N:15]1[CH2:20][CH2:19][CH:18]([NH2:33])[CH2:17][CH2:16]1)([CH3:14])([CH3:13])[CH3:12] |f:0.1|
|
Name
|
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
|
Quantity
|
28.5 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C=CC(N(C2=N1)C1=C(C=CC=C1Cl)Cl)=O)C1=C(C=C(C=C1)F)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at 45° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtered solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by preparative silica gel thin layer chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |